molecular formula C13H12ClNO4S2 B2603832 Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-67-0

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2603832
CAS No.: 895260-67-0
M. Wt: 345.81
InChI Key: HMHKNMVVELGVKG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound with the molecular formula C13H12ClNO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a chlorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Chlorinated Methylphenyl Ring: This step involves the coupling of the chlorinated methylphenyl ring to the thiophene ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug intermediate, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Agrochemicals: The compound is explored for its use as an intermediate in the synthesis of herbicides and insecticides.

    Material Science:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate: A closely related compound with similar structural features.

    This compound: Another analog with slight variations in the sulfamoyl group.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring, a sulfamoyl group, and a chlorinated methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKNMVVELGVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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